ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate
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Overview
Description
Ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate is a complex organic compound that features a combination of functional groups, including a carbamate, a cyano group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate. This can be achieved through the chlorination of a phenyl compound under controlled conditions.
Introduction of the Cyano Group: The next step involves the introduction of the cyano group. This can be done through a nucleophilic substitution reaction using a suitable cyanide source.
Carbamoylation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with ethyl isocyanate under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: It may serve as an intermediate in the production of pesticides or herbicides.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can act as a potential site for enzymatic reactions. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-{[(4-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate: Similar structure with a different position of the chlorine atom.
Methyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate: Similar structure with a different alkyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl N-[3-[[(3-chlorophenyl)-cyanomethyl]amino]-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-2-21-14(20)17-7-6-13(19)18-12(9-16)10-4-3-5-11(15)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJMNQWKAXDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(=O)NC(C#N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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